molecular formula C8H11ClN4O B8353109 6-Chloro-4-morpholinopyridazin-3-amine

6-Chloro-4-morpholinopyridazin-3-amine

Cat. No. B8353109
M. Wt: 214.65 g/mol
InChI Key: MWPKSEGTDMNXII-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

4-Bromo-6-chloropyridazin-3-amine (2.0 g, 9.6 mmol) was placed in an 8 mL vial equipped with a stir bar, and ACN (5 mL) and morpholine (8.3 mL, 96 mmol) were added. The mixture was stirred at 70° C. for 18 h. The reaction was cooled to rt, the suspension obtained was filtered, and the filtercake was washed with ACN (10 mL). The filtrate was concentrated under reduced pressure and the residue obtained was dissolved in DCM (50 mL) and washed with saturated NaHCO3 solution (2×30 mL). The aqueous washings were combined and extracted with DCM (3×30 mL). The combined organic extracts were dried over MgSO4 and filtered. The solvent was removed under reduced pressure. The crude residue was triturated with EtOAc (30 mL) then the solid was isolated by filtration to give compound 19a. Mass Spectrum (LCMS, ESI pos.): Calcd. for C8H11ClN4O: 215.1 (M+H). found: 215.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[N:4][C:3]=1[NH2:9].C(#N)C.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C(Cl)Cl>[Cl:8][C:6]1[N:5]=[N:4][C:3]([NH2:9])=[C:2]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(N=NC(=C1)Cl)N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
8.3 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
the suspension obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filtercake was washed with ACN (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with EtOAc (30 mL)
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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